7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one
Description
7-(Naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a naphthalene group substituted at the 7-position via a methoxy linker and a phenyl group at the 4-position of the chromen-2-one core. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, which are heavily influenced by substituent patterns . This compound’s structure combines hydrophobic (naphthalene, phenyl) and electron-rich (methoxy) groups, likely enhancing its interaction with biological targets such as enzymes or DNA .
Properties
Molecular Formula |
C26H18O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
7-(naphthalen-1-ylmethoxy)-4-phenylchromen-2-one |
InChI |
InChI=1S/C26H18O3/c27-26-16-24(19-7-2-1-3-8-19)23-14-13-21(15-25(23)29-26)28-17-20-11-6-10-18-9-4-5-12-22(18)20/h1-16H,17H2 |
InChI Key |
OIGCXMOFKWFIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for Chromenone Core Formation
The Pechmann condensation is a classical method for synthesizing coumarins and chromenones. For 7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one, this reaction typically involves:
-
Reactants : Resorcinol derivatives and β-ketoesters (e.g., ethyl acetoacetate or phenylacetoacetate).
-
Catalysts : Silica-supported sulfuric acid (HSO·SiO) enables solvent-free synthesis under grinding conditions, achieving yields of 80–97%.
Mechanistic Steps :
-
Protonation : The β-ketoester is protonated by HSO, forming a reactive electrophilic species.
-
Electrophilic Substitution : Resorcinol undergoes substitution at the 7-position.
-
Cyclization : Intramolecular esterification forms the chromenone core.
Optimization Data :
Nucleophilic Aromatic Substitution for Methoxy Group Introduction
The naphthalen-1-ylmethoxy group is introduced via nucleophilic substitution using 1-naphthylmethyl bromide or chloride. Key conditions include:
Example Procedure :
-
Substrate : 7-Hydroxy-4-phenyl-2H-chromen-2-one (1.0 mmol).
-
Alkylation : React with 1-naphthylmethyl bromide (1.2 mmol) and KCO (2.0 mmol) in acetone.
Solvent Optimization :
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Acetone | 6 | 85 |
| DMF | 4 | 78 |
| Ethanol | 12 | 65 |
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A study using a CEM Discover system achieved:
Advantages :
-
10-fold reduction in time compared to conventional heating.
-
Improved regioselectivity due to uniform heating.
Solid-Phase Synthesis
Solid-phase methods minimize solvent use and enhance atom economy. A protocol using Knoevenagel condensation under grinding conditions reported:
Key Steps :
-
Knoevenagel Condensation : Benzaldehyde and malononitrile form benzylidenemalononitrile.
-
Michael Addition : Intermediate reacts with 3-aminophenol.
-
Cyclization : Forms the 1,2-dihydroquinoline precursor.
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
The 7-hydroxy group’s reactivity can lead to:
Role of Catalysts in Pechmann Condensation
Silica-supported HSO enhances surface area and proton availability, while BF·2HO acts as a Lewis acid to stabilize transition states.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Pechmann Condensation | 80–97 | 5–20 min | High |
| Microwave-Assisted | 90–95 | 8–12 min | Moderate |
| Solid-Phase | 95 | 20 min | High |
Chemical Reactions Analysis
Types of Reactions
7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the chromen-2-one core to a chromanol derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine or chlorine in the presence of iron(III) chloride for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology
The compound has potential applications in biological research due to its structural similarity to naturally occurring bioactive molecules. It can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Chromen-2-one derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. Research is ongoing to explore the efficacy of this compound in various disease models.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as photochromic and fluorescent materials, due to its unique optical properties. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can interact with active sites of enzymes, potentially inhibiting their activity. The naphthalen-1-ylmethoxy and phenyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, which may improve DNA intercalation or enzyme inhibition .
Biological Activity: Triazole-linked derivatives (e.g., compound 4d) exhibit superior cytotoxicity, likely due to enhanced hydrogen bonding with cellular targets .
Computational and Spectroscopic Data
IR/NMR Trends :
Molecular Docking :
- Naphthalene’s planar structure facilitates π-π stacking with protein active sites (e.g., mycobacterial enzymes), as predicted by DFT studies .
Biological Activity
7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one, a synthetic organic compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This compound features a chromene core with various functional groups that enhance its pharmacological properties. Research indicates that it may exhibit significant anti-inflammatory and anticancer effects, making it a candidate for further pharmacological investigation.
Chemical Structure and Properties
The structural configuration of this compound is characterized by its naphthalenic and phenolic substituents. These groups contribute to its unique chemical reactivity and biological activity. The presence of hydrophobic interactions and π-π stacking with aromatic residues in target proteins enhances its binding affinity, which is crucial for its biological effects.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has shown potential as an inhibitor of specific enzymes and receptors involved in cancer progression. For instance, in vitro assays have demonstrated that derivatives of chromenones can inhibit the growth of various cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancer cells. The IC50 values for some derivatives were reported as low as 0.67 µM against these cell lines, indicating potent anticancer activity .
Table 1: Anticancer Activity of this compound Derivatives
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This modulation can lead to reduced inflammation in various models, supporting its potential therapeutic use in inflammatory diseases.
The mechanism through which this compound exerts its biological effects involves several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It interacts with receptors that play critical roles in cellular signaling pathways.
- Induction of Apoptosis : Some studies indicate that it can induce apoptosis in cancer cells, promoting cell death through intrinsic pathways.
Case Studies
A notable study conducted by Zhang et al. synthesized various derivatives of chromenones, including this compound, and evaluated their anticancer activity using TRAP PCR-ELISA assays. The results indicated significant cytotoxicity against multiple cancer cell lines, demonstrating the compound's potential as a lead compound in drug development .
Q & A
Basic: What are the established synthetic routes for preparing 7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one?
Methodological Answer:
The compound is typically synthesized via Pechmann condensation , a classic method for chromen-2-one derivatives. This involves reacting substituted phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄ or FeCl₃ catalysis). For the naphthalen-1-ylmethoxy substituent, pre-functionalization of the phenol precursor with naphthylmethyl groups is critical. Reaction optimization includes controlling temperature (60–100°C), solvent selection (ethanol or THF), and stoichiometric ratios of reactants to minimize side products . Advanced variants may employ microwave-assisted synthesis to reduce reaction times.
Basic: How is X-ray crystallography applied to confirm the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in DCM/hexane). Data collection uses a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL (part of the SHELX suite), which iteratively models atomic positions, thermal parameters, and occupancy factors. Key metrics include R-factor (<5%), bond length/angle accuracy, and electron density maps to validate the naphthalenylmethoxy and phenyl substituents .
Basic: What preliminary biological activities are associated with this compound?
Methodological Answer:
Chromen-2-one derivatives exhibit structure-dependent bioactivity . Preliminary assays for this compound include:
- Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus and E. coli).
- Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory effects : COX-2 inhibition assays using ELISA kits.
Results vary based on substituent positioning; the naphthalenylmethoxy group may enhance lipophilicity and membrane penetration .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Key parameters for optimization:
- Catalyst screening : FeCl₃ () vs. BF₃·Et₂O for regioselectivity.
- Solvent effects : Polar aprotic solvents (DMF) may stabilize intermediates better than ethanol.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to control exothermic steps.
- Purification : Use of column chromatography (silica gel, petroleum ether/EtOAc gradients) or recrystallization (acetone/water) to isolate high-purity product. Yield improvements (from ~50% to >75%) are achievable via Design of Experiments (DoE) methodologies .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structural analogs : Confirm compound identity via NMR (¹H/¹³C) and HRMS to rule out impurities.
- Cellular context : Use isogenic cell lines and control for metabolic differences (e.g., cytochrome P450 activity). Meta-analysis of data from peer-reviewed studies (excluding unreliable sources like BenchChem) is critical .
Advanced: What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase).
- MD simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability.
- QSAR models : Train on chromen-2-one datasets to correlate substituent effects (e.g., Hammett σ values) with activity. Validate predictions with experimental IC₅₀ values .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Storage : In airtight containers, away from light (photodegradation risk), at 2–8°C.
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste. Acute toxicity data (Category 4 for oral/dermal exposure) mandates caution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
